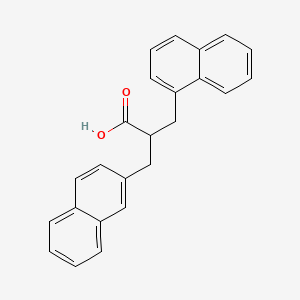
3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid is an organic compound characterized by the presence of two naphthalene rings attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation of naphthalene with a suitable alkyl halide, followed by subsequent carboxylation to introduce the propanoic acid group. The reaction conditions often include the use of Lewis acids such as aluminum chloride as catalysts, and the reactions are carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthyl alcohols.
Aplicaciones Científicas De Investigación
3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s naphthalene rings can engage in π-π stacking interactions, while the propanoic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-2-yl)ethan-1-one: A compound with a similar naphthalene structure but different functional groups.
Naphthalene-2-carboxylic acid: Another naphthalene derivative with a carboxylic acid group.
Uniqueness
3-(Naphthalen-1-yl)-2-(naphthalen-2-ylmethyl)propanoic Acid is unique due to the presence of two naphthalene rings and a propanoic acid group, which confer distinct chemical and biological properties. This structural arrangement allows for diverse interactions with other molecules, making it valuable for various applications.
Propiedades
Fórmula molecular |
C24H20O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-2-(naphthalen-1-ylmethyl)propanoic acid |
InChI |
InChI=1S/C24H20O2/c25-24(26)22(15-17-12-13-18-6-1-2-8-20(18)14-17)16-21-10-5-9-19-7-3-4-11-23(19)21/h1-14,22H,15-16H2,(H,25,26) |
Clave InChI |
GEBXJSJFKKULCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC(CC3=CC=CC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)

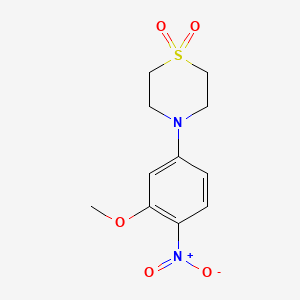

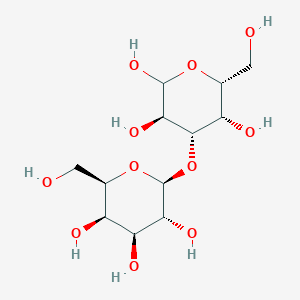
![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

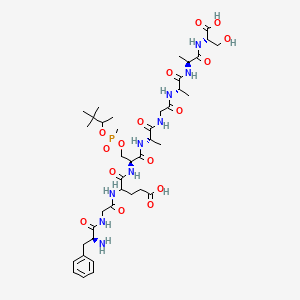

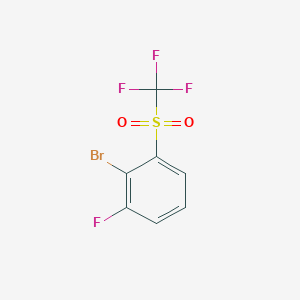
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
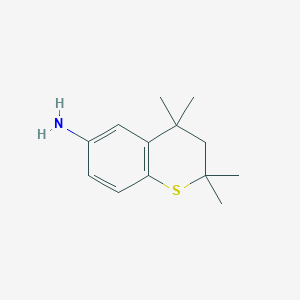
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
